Cyclopentanesulfonic acid

Beschreibung

BenchChem offers high-quality Cyclopentanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

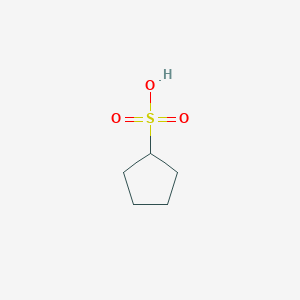

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclopentanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIKGZQRXQYYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577104 | |

| Record name | Cyclopentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19247-73-5 | |

| Record name | Cyclopentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Computational Elucidation of Cyclopentanesulfonic Acid: Conformational Dynamics and Physicochemical Profiling

Introduction & Strategic Significance

Cyclopentanesulfonic acid (CPSA) (

In drug development, the cyclopentyl group is frequently employed as a lipophilic scaffold to restrict conformational freedom compared to linear alkyl chains, potentially improving receptor binding affinity. However, the introduction of the highly polar, strongly acidic sulfonic group (

This guide provides a rigorous computational framework for modeling CPSA. It moves beyond standard geometry optimizations to address the specific challenges of ring puckering and accurate acidity prediction in aqueous media.

Conformational Landscape: The Ring Puckering Problem

Unlike cyclohexane, which locks into a rigid chair conformation, the cyclopentane ring of CPSA is dynamic. It exists in a state of continuous pseudorotation , undulating between two primary limiting conformers: the Envelope (

The Pseudorotation Pathway

For unsubstituted cyclopentane, the energy barrier between these forms is negligible (

-

Envelope Form (

): Four carbons are coplanar; the C1 carbon (bearing the sulfonate) is typically the "flap" to minimize steric strain, or one of the adjacent carbons is the flap. -

Twist Form (

): Three carbons are coplanar, with two adjacent carbons displaced above and below the plane.

Modeling Directive: You cannot rely on a single energy minimum. A Boltzmann-weighted average of low-energy conformers is required for accurate property prediction (NMR shifts, solvation energy).

Recommended Level of Theory

To capture the subtle dispersion forces stabilizing the ring puckering, standard B3LYP is often insufficient.

-

Recommended Functional: M06-2X or

B97X-D (includes dispersion corrections). -

Basis Set: 6-311++G(2df,p) .

-

Why: The sulfonate anion (

) requires diffuse functions (++) to correctly describe the electron density tail of the oxygen atoms and polarization functions (2df) to handle the hypervalent nature of the sulfur atom.

-

Electronic Structure & Acidity Prediction[2][3]

The defining feature of CPSA is its acidity. Direct calculation of

The Thermodynamic Cycle

Instead of calculating the reaction directly in water, we calculate the gas-phase free energy and add solvation free energies for each species.

Where:

- : Gas-phase deprotonation energy.

-

: Difference in solvation energy (

-

: Standard state correction (1 atm gas

Solvation Modeling (SMD)

The SMD (Solvation Model based on Density) is the preferred continuum model for this workflow. Unlike PCM (Polarizable Continuum Model), SMD accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) which are critical for the hydrophobic cyclopentyl ring.

Data Summary: Key Parameters for CPSA Modeling

| Parameter | Recommended Setting | Rationale |

| Functional | M06-2X or | Captures dispersion in ring puckering. |

| Basis Set | 6-311++G(2df,p) | Diffuse functions essential for |

| Solvation | SMD (Water, | Superior parameterization for charged species vs. PCM. |

| Grid Size | Ultrafine (99,590) | Prevents numerical noise in soft modes (pseudorotation). |

| Ref. | -265.9 kcal/mol | Standard experimental value for proton solvation (Tissandier et al.). |

Experimental Protocols

Protocol A: Conformational Search & Optimization

Objective: Identify the global minimum among envelope and twist conformers.

-

Generation: Generate 20 random conformers using a force field (e.g., MMFF94) to sample different ring pucker angles and S-C bond rotations.

-

Pre-optimization: Optimize all geometries at HF/6-31G(d) to filter duplicates.

-

DFT Optimization: Optimize unique conformers at M06-2X/6-311++G(d,p).

-

Frequency Check: Calculate frequencies to ensure no imaginary modes (NImag=0).

-

Selection: Select the lowest Gibbs Free Energy structure as the global minimum.

Protocol B: pKa Calculation Workflow

Objective: Calculate the pKa of CPSA using the thermodynamic cycle.

-

Gas Phase Optimization (Neutral): Optimize CPSA (

) in gas phase. Extract -

Gas Phase Optimization (Anion): Remove the acidic proton and optimize the sulfonate (

) in gas phase. Extract -

Solvation Energy (Neutral): Perform a single-point energy calculation on the optimized

geometry using the SMD model (Water). -

Solvation Energy (Anion): Perform single-point SMD on

. -

Calculation: Apply the equation:

(Note:

Visualizations

Diagram 1: Conformational Search & Filtering Workflow

This diagram outlines the logic for handling the flexibility of the cyclopentane ring.

Caption: Workflow for identifying the lowest energy conformer of CPSA, accounting for ring pseudorotation.

Diagram 2: Thermodynamic Cycle for Acidity (pKa)

This diagram illustrates the indirect method required for accurate pKa prediction.

Caption: Thermodynamic cycle calculating aqueous pKa via gas-phase deprotonation and solvation energies.

References

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[2] The Journal of Physical Chemistry B. [Link]

-

Tissandier, M. D., et al. (1998). The proton's absolute aqueous enthalpy and Gibbs free energy of solvation from cluster-ion solvation data. The Journal of Physical Chemistry A. [Link]

-

Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts. [Link]

-

Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. [Link]

-

Gaussian, Inc. (2025). Gaussian 16 User Reference: SCRF Keyword (SMD Model). [Link]

Sources

Navigating the Synthesis of Cyclopentanesulfonic Acid: A Guide to Alternative Routes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanesulfonic acid, a valuable building block in organic synthesis and pharmaceutical research, is conventionally prepared through direct sulfonation of cyclopentane. While effective, this method often involves harsh reagents and can present challenges in selectivity and purification. This technical guide provides a comprehensive exploration of alternative synthetic pathways to cyclopentanesulfonic acid, offering researchers a toolkit of methodologies to suit various laboratory scales and substrate sensitivities. Each route is presented with a detailed examination of its underlying chemical principles, step-by-step experimental protocols, and a critical analysis of its advantages and limitations. The discussed alternatives include the synthesis via a Grignard reagent intermediate, a modified Strecker-type synthesis from cyclopentyl halides, and the oxidation of cyclopentanethiol. This guide aims to empower researchers with the knowledge to make informed decisions in the synthesis of this important sulfonic acid, fostering innovation and efficiency in their scientific endeavors.

Introduction: Beyond Direct Sulfonation

The synthesis of sulfonic acids is a cornerstone of organic chemistry, with these compounds finding widespread application as strong acid catalysts, surfactants, and key intermediates in the preparation of sulfonamides and other pharmaceutically active molecules. Cyclopentanesulfonic acid, with its unique cyclic structure, offers specific steric and electronic properties that are leveraged in the design of novel chemical entities.

The traditional approach to its synthesis involves the direct sulfonation of cyclopentane using potent sulfonating agents like sulfur trioxide or chlorosulfonic acid. While this method is direct, it often requires high temperatures and can lead to side reactions and challenging purification profiles. The need for milder, more selective, and scalable synthetic routes has driven the exploration of alternative strategies. This guide delves into three such alternatives, providing a practical and scientifically grounded resource for the modern chemist.

Alternative Synthetic Routes

This section details three distinct and viable alternative pathways for the synthesis of Cyclopentanesulfonic acid. Each route is presented with a logical workflow, from the selection of starting materials to the final product, emphasizing the chemical rationale behind each step.

Route 1: Synthesis via Grignard Reagent and Sulfur Dioxide

This pathway offers a versatile approach starting from a cyclopentyl halide. The core of this method lies in the formation of a Grignard reagent, which then reacts with sulfur dioxide to yield a sulfinic acid intermediate. Subsequent oxidation provides the desired sulfonic acid. This route is particularly advantageous when functionalized cyclopentyl derivatives are desired, as the Grignard formation is tolerant of a variety of functional groups.

Logical Workflow:

Figure 1: Synthesis of Cyclopentanesulfonic Acid via a Grignard Reagent.

2.1.1. Mechanistic Insights

The initial step involves the formation of the highly nucleophilic cyclopentyl magnesium halide (a Grignard reagent) from a cyclopentyl halide (bromide or chloride) and magnesium metal. This organometallic species then acts as a potent nucleophile, attacking the electrophilic sulfur atom of sulfur dioxide. This addition reaction forms a magnesium salt of cyclopentanesulfinic acid. Acidic workup protonates the sulfinate salt to yield cyclopentanesulfinic acid. The final step is the oxidation of the sulfinic acid to the corresponding sulfonic acid. This oxidation is typically achieved using a mild oxidizing agent like hydrogen peroxide, which readily converts the sulfur(IV) center to the more stable sulfur(VI) state.

2.1.2. Detailed Experimental Protocol

Step 1: Preparation of Cyclopentyl Magnesium Bromide

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). In the dropping funnel, add a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Initiation: Add a small portion of the cyclopentyl bromide solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by gentle refluxing), a small crystal of iodine can be added as an initiator.

-

Reaction: Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of Cyclopentanesulfinic Acid

-

Reaction with Sulfur Dioxide: Cool the freshly prepared Grignard solution to -10°C to 0°C in an ice-salt bath. Bubble dry sulfur dioxide gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10°C. Continue the addition of SO2 until the reaction is complete (indicated by a change in color or by TLC analysis of a quenched aliquot).

-

Workup: After the reaction is complete, cautiously pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will protonate the magnesium sulfinate salt.

-

Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield crude cyclopentanesulfinic acid. This intermediate can often be used in the next step without further purification.

Step 3: Oxidation to Cyclopentanesulfonic Acid

-

Oxidation: Dissolve the crude cyclopentanesulfinic acid in a suitable solvent such as acetic acid. Cool the solution in an ice bath and add hydrogen peroxide (30% aqueous solution, 1.1 - 1.5 eq) dropwise.

-

Reaction Monitoring: Monitor the progress of the oxidation by TLC or other appropriate analytical techniques. The reaction is typically complete within a few hours at room temperature.

-

Workup and Purification: After the reaction is complete, carefully neutralize the excess hydrogen peroxide by adding a small amount of sodium sulfite solution. Remove the solvent under reduced pressure. The resulting crude cyclopentanesulfonic acid can be purified by recrystallization or chromatography.

Route 2: Strecker-type Synthesis from Cyclopentyl Halide

This route provides a direct and often high-yielding method for the synthesis of sulfonic acids from alkyl halides. It is an adaptation of the Strecker synthesis of amino acids and involves the nucleophilic substitution of a halide with sulfite, followed by acidification. This method is particularly attractive due to the ready availability of starting materials and the straightforward reaction conditions.

Logical Workflow:

Figure 2: Strecker-type Synthesis of Cyclopentanesulfonic Acid.

2.2.1. Mechanistic Insights

This synthesis proceeds via a classic SN2 reaction mechanism. The sulfite anion (SO3^2-), generated from sodium sulfite in an aqueous or mixed aqueous-organic solvent system, acts as the nucleophile. It attacks the electrophilic carbon atom of the cyclopentyl halide, displacing the halide ion and forming a new carbon-sulfur bond. This results in the formation of sodium cyclopentanesulfonate. The final step involves the protonation of the sulfonate salt with a strong acid, such as hydrochloric acid, to yield the free cyclopentanesulfonic acid.

2.2.2. Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfite (1.1 - 1.5 eq) in a mixture of water and a co-solvent such as ethanol or isopropanol.

-

Addition of Halide: Add cyclopentyl bromide or cyclopentyl iodide (1.0 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitor by TLC or GC).

-

Isolation of the Salt: After cooling, the sodium cyclopentanesulfonate may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude salt can be washed with a non-polar solvent to remove any unreacted starting material.

-

Acidification: Dissolve the sodium cyclopentanesulfonate in a minimal amount of water and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid until the solution is strongly acidic.

-

Purification: The cyclopentanesulfonic acid can be isolated by removing the water under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system.[1]

Route 3: Synthesis via Oxidation of Cyclopentanethiol

This route involves the preparation of cyclopentanethiol (cyclopentyl mercaptan) as a key intermediate, which is then oxidized to the final sulfonic acid. This pathway is advantageous when cyclopentanol is a more readily available or cost-effective starting material than the corresponding halide.

Logical Workflow:

Figure 3: Synthesis of Cyclopentanesulfonic Acid via Thiol Oxidation.

2.3.1. Mechanistic Insights

The synthesis of cyclopentanethiol can be achieved from either cyclopentanol or a cyclopentyl halide. From cyclopentanol, the reaction with hydrogen sulfide over a suitable catalyst (e.g., thoria) proceeds via a dehydration-addition mechanism. Alternatively, a cyclopentyl halide can undergo nucleophilic substitution with sodium hydrosulfide (NaSH) in an SN2 reaction.

The subsequent oxidation of the thiol to the sulfonic acid is a multi-step process. The sulfur atom in the thiol is in the -2 oxidation state and needs to be oxidized to the +6 state in the sulfonic acid. This is typically achieved using strong oxidizing agents. The reaction is believed to proceed through intermediate oxidation states, including sulfenic acid (R-SOH) and sulfinic acid (R-SO2H).[2][3][4][5]

2.3.2. Detailed Experimental Protocol

Step 1: Synthesis of Cyclopentanethiol

-

From Cyclopentanol:

-

Catalyst Bed Preparation: Pack a tube furnace with a suitable catalyst, such as thorium oxide on a support.

-

Reaction: Heat the catalyst bed to the required temperature (e.g., 300-400°C). Pass a mixture of cyclopentanol vapor and hydrogen sulfide gas over the catalyst bed.

-

Collection: Condense the product mixture exiting the reactor in a cold trap.

-

Purification: The crude cyclopentanethiol can be purified by distillation.

-

-

From Cyclopentyl Bromide:

-

Reaction Setup: In a round-bottom flask, dissolve sodium hydrosulfide (NaSH) in a suitable solvent like ethanol or DMF.

-

Addition of Halide: Add cyclopentyl bromide to the stirred solution of NaSH.

-

Reaction: Heat the mixture gently to promote the reaction. Monitor the progress by TLC or GC.

-

Workup: After the reaction is complete, pour the mixture into water and extract with a low-boiling organic solvent.

-

Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent. The resulting cyclopentanethiol can be purified by distillation.

-

Step 2: Oxidation of Cyclopentanethiol to Cyclopentanesulfonic Acid

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a stirrer, place the cyclopentanethiol.

-

Oxidation with Nitric Acid: Cool the thiol in an ice bath. Slowly add concentrated nitric acid dropwise with vigorous stirring. The reaction is highly exothermic and releases nitrogen oxides, so it must be performed in a well-ventilated fume hood.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete.

-

Workup: Carefully pour the reaction mixture onto ice. The cyclopentanesulfonic acid can be isolated by removing the water and excess nitric acid under reduced pressure.

-

Alternative Oxidation with Hydrogen Peroxide:

Comparative Analysis of Synthetic Routes

To aid in the selection of the most appropriate synthetic strategy, the following table provides a comparative analysis of the three alternative routes discussed.

| Feature | Route 1: Grignard Reagent | Route 2: Strecker-type Synthesis | Route 3: Thiol Oxidation |

| Starting Material | Cyclopentyl Halide | Cyclopentyl Halide | Cyclopentanol or Cyclopentyl Halide |

| Key Intermediates | Grignard Reagent, Sulfinic Acid | Sulfonate Salt | Thiol, Sulfenic/Sulfinic Acids |

| Reagent Hazards | Grignard reagents are highly reactive and moisture-sensitive. SO2 is toxic. | Sodium sulfite is relatively safe. Strong acid for workup. | H2S and thiols are toxic and malodorous. Strong oxidizing agents (HNO3) are corrosive and hazardous. |

| Reaction Conditions | Requires anhydrous conditions for Grignard formation. Low temperatures for SO2 addition. | Typically requires elevated temperatures (reflux). | Thiol synthesis may require high temperatures (from alcohol) or moderate temperatures (from halide). Oxidation is highly exothermic. |

| Scalability | Can be scaled, but handling of Grignard reagents and SO2 requires care. | Generally scalable and straightforward. | Scalability can be challenging due to the hazards of H2S, thiols, and strong oxidants. |

| Substrate Scope | Generally good, tolerant of various functional groups. | Good for simple alkyl halides. | Can be limited by the stability of functional groups to strong oxidizing conditions. |

| Yield & Purity | Yields can be variable. Purification may require chromatography. | Often provides good to excellent yields. Product may precipitate as a salt, simplifying purification. | Yields can be good, but over-oxidation or side reactions can occur, complicating purification. |

| Overall Assessment | Versatile and adaptable, but requires careful handling of reactive intermediates. | A direct and often efficient method for simple substrates. | A viable route, especially if starting from the alcohol, but with significant safety considerations. |

Conclusion

The synthesis of cyclopentanesulfonic acid can be approached through several strategic pathways beyond the conventional direct sulfonation of cyclopentane. The choice of the optimal route will be dictated by a multitude of factors including the availability and cost of starting materials, the desired scale of the reaction, the presence of other functional groups in the molecule, and the safety infrastructure of the laboratory.

The Grignard reagent route offers significant flexibility for the synthesis of complex derivatives. The Strecker-type synthesis stands out for its simplicity and efficiency for unfunctionalized cyclopentyl halides. The thiol oxidation pathway, while presenting more significant handling challenges, provides a valuable alternative, particularly when cyclopentanol is the preferred starting material.

By understanding the nuances of each of these alternative synthetic routes, researchers can enhance their synthetic capabilities, enabling the efficient and safe production of cyclopentanesulfonic acid and its derivatives for a wide range of applications in chemical and pharmaceutical research.

References

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

- Process for the production of alkyl sulfonic acids. (n.d.). Google Patents.

- Process for the production of light-colored lower alkane-sulfonic acids, more particularly methanesulfonic acid. (n.d.). Google Patents.

-

Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. (n.d.). Sketchy. Retrieved January 31, 2026, from [Link]

-

(A) Oxidation states of sulfur (S) in proteins from thiol (-2) to... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Org. Synth. 2005, 81, 121. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]

-

Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). StudyOrgo. Retrieved January 31, 2026, from [Link]

-

Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 31, 2026, from [Link]

-

From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide. (2014). PubMed. Retrieved January 31, 2026, from [Link]

-

On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. (2017). PubMed. Retrieved January 31, 2026, from [Link]

Sources

- 1. US5312974A - Process for the production of light-colored lower alkane-sulfonic acids, more particularly methanesulfonic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. US4239696A - Process for the production of alkyl sulfonic acids - Google Patents [patents.google.com]

Commercial Availability & Strategic Sourcing of Cyclopentanesulfonic Acid

Technical Guide for Pharmaceutical Development & Chemical Synthesis

Executive Summary: The Availability Paradox

Cyclopentanesulfonic acid (CAS 19247-73-5) represents a classic "availability paradox" in modern chemical sourcing.[1] While structurally simple—a cyclopentane ring functionalized with a sulfonic acid group—it is not a commodity chemical .[1] Unlike its carboxylic acid analog (cyclopentanecarboxylic acid) or the parent hydrocarbon (cyclopentane), this sulfonic acid is rarely held in stock by major catalog suppliers (e.g., Sigma-Aldrich, Merck, Fisher Scientific).[1]

For drug development professionals, this presents a critical decision point. If selected as a counter-ion for salt formation to improve the solubility or stability of a basic API (Active Pharmaceutical Ingredient), the supply chain risk must be mitigated immediately.[1]

Key Takeaway: Do not rely on "Just-in-Time" delivery for this reagent. Sourcing requires either a lead time of 4–8 weeks from specialty synthesis houses or an in-house synthesis campaign.[1]

Chemical Profile & Properties

Before engaging in sourcing or synthesis, verify the target specifications.

| Property | Specification | Notes |

| IUPAC Name | Cyclopentanesulfonic acid | |

| CAS Number | 19247-73-5 | Critical: Do not confuse with Cyclopentylacetic acid (1123-00-8).[1] |

| Molecular Formula | C₅H₁₀O₃S | |

| Molecular Weight | 150.20 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Highly hygroscopic.[1] Often supplied as an aqueous solution (e.g., 70%).[1] |

| Acidity (pKa) | ~ -1 to -2 | Strong acid, comparable to methanesulfonic acid.[1] |

| Solubility | Water, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane).[1] |

Commercial Supply Landscape

The market for Cyclopentanesulfonic acid is bifurcated into "Catalog Ghosts" and "Custom Synthesis."[1]

The "Catalog Ghost" Phenomenon

Many aggregators (e.g., PubChem, ChemSpider) list hundreds of suppliers.[1] However, <5% of these hold physical stock .[1] Most are "virtual inventories" that trigger a synthesis order upon purchase.[1]

-

Tier 1 Suppliers (Sigma, TCI, Fisher): Generally do not stock this item.[1] They may list it as "Discontinued" or "Inquire for Quote."[1]

-

Tier 2 Specialty Houses (VulcanChem, ChemScene, Enamine): These are the primary sources.[1] Expect lead times of 2–6 weeks.[1]

-

Purity Grades:

Sourcing Decision Matrix

Use the following logic flow to determine your sourcing strategy.

Figure 1: Strategic decision tree for sourcing Cyclopentanesulfonic acid based on scale and timeline urgency.

Synthesis Protocols (The "Make" Option)

If commercial supply is unavailable or lead times are prohibitive, the compound can be synthesized in-house.[1] Two primary routes exist: Direct Sulfonation (Industrial) and Thiol Oxidation (Lab Preferred).[1]

Route A: Oxidation of Cyclopentanethiol (Recommended for Lab Scale)

This method is safer and yields a cleaner product than direct sulfonation, avoiding the use of gaseous SO₃.[1] Cyclopentanethiol (CAS 1679-07-8) is more widely available than the sulfonic acid.[1]

Reaction Principle:

Protocol:

-

Setup: 3-neck round bottom flask, reflux condenser, dropping funnel, ice bath.

-

Reagents:

-

Procedure:

-

Workup:

Route B: Sulfonation of Cyclopentane (Industrial Only)

Warning: This route uses Chlorosulfonic acid (

Reaction Principle:

Applications in Drug Development: Salt Selection

Cyclopentanesulfonic acid is a member of the sulfonic acid class (Class II Solvents/Counter-ions).[1] It offers unique physicochemical properties compared to standard mesylates (methanesulfonates) or tosylates.[1]

Why Choose Cyclopentanesulfonate?

-

Lipophilicity Tuning: The cyclopentyl ring adds lipophilicity (

) compared to the methyl group of a mesylate.[1] This can improve membrane permeability of the salt form while maintaining high water solubility due to the sulfonate head.[1] -

Crystallinity: The steric bulk of the cyclopentyl ring can disrupt packing in ways that may favor amorphous solid dispersions or, conversely, lock into unique polymorphs different from linear sulfonates.[1]

-

Safety Profile: While less common, alkyl sulfonic acids are generally considered acceptable counter-ions, provided alkyl sulfonate esters (genotoxic impurities) are controlled during synthesis [1].[1]

Figure 2: Integration of Cyclopentanesulfonic acid into a salt screening workflow.

Safety & Handling

Hazard Class: Corrosive (Category 1B).[1] Even though specific MSDS data for CAS 19247-73-5 is sparse, it must be handled with the same rigor as Methanesulfonic acid.[1]

-

Skin/Eye: Causes severe skin burns and eye damage.[1] Wear nitrile gloves (double gloving recommended), face shield, and lab coat.[1]

-

Inhalation: Destructive to mucous membranes.[1] Handle only in a fume hood.

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator. Moisture absorption will alter the stoichiometry for salt formation calculations.[1]

References

-

Teasdale, A., & Elder, D. (2010).[1] Analytical Control Strategies for Mutagenic Impurities: Current Challenges and Future Perspectives. Trends in Analytical Chemistry. Link

-

VulcanChem. (2024).[1] Product Catalog: Cyclopentanesulfonic Acid (CAS 19247-73-5).[1] Link

-

ChemScene. (2024).[1] Safety Data Sheet: Cyclopentanesulfonic Acid. Link

-

Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 19247-73-5. Link

Sources

Methodological & Application

Technical Application Note: Cyclopentanesulfonic Acid (CPSA) in Catalytic Organic Synthesis

Executive Summary

Cyclopentanesulfonic acid (CPSA, CAS 19247-73-5) is a strong, non-oxidizing aliphatic sulfonic acid. While

Key Advantages:

-

Non-Aromatic Structure: Eliminates the risk of electrophilic aromatic substitution side-reactions (sulfonation) on electron-rich substrates, a known failure mode of pTSA.

-

UV Transparency: Unlike pTSA, CPSA lacks a chromophore, simplifying HPLC monitoring of reactions involving non-UV active products or low-wavelength detection.

-

Solubility Profile: The cyclopentyl moiety provides a unique lipophilic balance, offering better solubility in mid-polarity solvents (e.g., ethers, chlorinated solvents) compared to the highly polar MSA, while avoiding the crystallization issues often seen with pTSA hydrates.

This guide outlines the physicochemical properties of CPSA and provides validated protocols for its use in esterification and acetal protection.

Physicochemical Profile & Handling

CPSA serves as a strong Brønsted acid. Its handling requirements are similar to MSA but with specific attention to its physical state and hygroscopicity.

Table 1: Comparative Properties of Sulfonic Acid Catalysts

| Property | Cyclopentanesulfonic Acid (CPSA) | Methanesulfonic Acid (MSA) | |

| CAS Number | 19247-73-5 | 75-75-2 | 104-15-4 |

| Structure | Aliphatic Cyclic | Aliphatic Linear | Aromatic |

| pKa (approx) | -1.5 to -2.0 | -1.9 | -2.8 |

| Physical State | Viscous Liquid / Low-melting Solid | Liquid | Solid (Monohydrate) |

| UV Absorbance | Transparent (>200 nm) | Transparent (>200 nm) | Strong UV Absorption |

| Lipophilicity | Moderate (Cyclic hydrocarbon tail) | Low | Moderate |

| Oxidizing Potential | Non-oxidizing | Non-oxidizing | Non-oxidizing (mostly) |

Handling Precautions: CPSA is corrosive. It should be handled under a fume hood with standard PPE (gloves, goggles). It is hygroscopic; store in tightly sealed containers under inert gas (Nitrogen/Argon) to maintain catalytic stoichiometry.

Mechanistic Insight

CPSA functions via general acid catalysis. The sulfonic acid group protonates the carbonyl oxygen (in esters/ketones), increasing the electrophilicity of the carbonyl carbon.

Figure 1: Catalytic Cycle (Esterification)

The following diagram illustrates the activation of a carboxylic acid by CPSA, followed by nucleophilic attack by an alcohol.

Caption: Figure 1. CPSA-catalyzed Fischer Esterification cycle. The catalyst lowers the activation energy for nucleophilic attack and facilitates water elimination.

Application Protocols

Protocol A: High-Yield Fischer Esterification

This protocol is optimized for acid-sensitive substrates where high temperatures or aromatic acids (pTSA) might cause degradation or side reactions.

Scope: Synthesis of pharmaceutical intermediates (e.g., amino acid esters).

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)

-

Alcohol (Solvent/Reagent, 5-10 equiv or as solvent)

-

Catalyst: Cyclopentanesulfonic Acid (0.05 – 0.10 equiv / 5-10 mol%)

-

Solvent: Toluene or Cyclohexane (if azeotropic removal is required)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if water removal is required) or a reflux condenser.

-

Charging: Add the carboxylic acid substrate and the alcohol.

-

Catalyst Addition: Add CPSA (5-10 mol%) dropwise. Note: CPSA is viscous; weighing by difference using a syringe is recommended for accuracy.

-

Reaction: Heat the mixture to reflux.

-

Checkpoint: Monitor reaction progress via TLC or HPLC every 60 minutes. Look for the disappearance of the acid peak.

-

-

Quench: Once conversion >98%, cool the reaction to room temperature. Add saturated aqueous NaHCO₃ (1.2 equiv relative to CPSA) to neutralize the catalyst.

-

Workup:

-

Concentrate the organic layer (if alcohol was solvent).

-

Dissolve residue in EtOAc or DCM.

-

Wash with water (2x) and Brine (1x).

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Validation Criteria:

-

Yield: Expect >90% isolated yield.

-

Purity: >98% by HPLC (no aromatic impurities from catalyst).

Protocol B: Acetal Protection of Ketones

CPSA is highly effective for protecting ketones as acetals, particularly when the substrate has high lipophilicity and requires non-polar solvents.

Reagents:

-

Ketone Substrate (1.0 equiv)

-

Ethylene Glycol (1.5 - 2.0 equiv)

-

Catalyst: CPSA (0.01 - 0.05 equiv / 1-5 mol%)

-

Solvent: Toluene (anhydrous)

Workflow Diagram:

Caption: Figure 2. Operational workflow for CPSA-catalyzed acetal protection using a Dean-Stark apparatus.

Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| Low Conversion | Water accumulation | Ensure efficient water removal (Dean-Stark or Molecular Sieves). Increase CPSA load to 10 mol%. |

| Darkening of Reaction | Oxidation or Polymerization | CPSA is non-oxidizing, but heat can degrade sensitive substrates. Lower temp and apply vacuum to remove water/alcohol azeotrope. |

| Emulsion during Workup | Surfactant effect | CPSA has a lipophilic tail (cyclopentyl) and a polar head. If emulsion forms, add solid NaCl to saturate the aqueous phase. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15707015, Cyclopentanesulfonic acid. Retrieved February 1, 2026 from [Link]

- Teo, Y. C., et al. (2011).Catalytic Applications of Sulfonic Acids in Organic Synthesis. (General Reference on Sulfonic Acid Catalysis Class). Tetrahedron Letters. (Note: General reference for the reaction class).

-

Patsnap (2017). Catalyst for synthesizing cyclopentanone (Patent CN106268688A). (Reference for industrial relevance of cyclopentyl-derivatives in catalysis). Retrieved February 1, 2026 from [Link]

Application Note: Cyclopentanesulfonic Acid Catalyzed Dehydration of Alcohols

[1]

Executive Summary

The dehydration of alcohols to alkenes is a fundamental transformation in organic synthesis and drug development.[1] While sulfuric acid (

Cyclopentanesulfonic acid (CPS) (CAS: 19247-73-5) emerges as a high-performance alternative.[1] As a cycloaliphatic sulfonic acid, CPS combines strong acidity (pKa < -1) with lipophilic character , enabling better homogeneity in organic solvents without the oxidative baggage of sulfuric acid.[1] This protocol details the methodology for using CPS to achieve high-yield, selective dehydration of secondary and tertiary alcohols.[1]

Mechanistic Insight & Rationale

Why Cyclopentanesulfonic Acid?

-

Non-Oxidizing Nature: Unlike concentrated

, CPS does not oxidize sensitive functional groups, preserving the integrity of complex drug intermediates.[1] -

Solubility Profile: The cyclopentyl ring imparts lipophilicity, making CPS significantly more soluble in solvents like toluene, dichloromethane, and dichloroethane compared to polar mineral acids.[1]

-

Thermal Stability: CPS remains stable at elevated temperatures required for reflux, ensuring consistent catalytic activity throughout the reaction.[1]

Reaction Mechanism (E1 Elimination)

The reaction proceeds primarily via an E1 mechanism for secondary and tertiary alcohols.[1] CPS protonates the hydroxyl group, converting it into a good leaving group (

Figure 1: Step-wise mechanism of CPS-catalyzed dehydration. The non-nucleophilic cyclopentanesulfonate anion minimizes competing substitution reactions (

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

-

Charge a clean, dry 250 mL RBF with 50 mmol of the alcohol substrate.

-

Add 50-75 mL of Toluene.

-

Add 1.0 - 5.0 mol% of Cyclopentanesulfonic Acid.[1]

-

Note: Start with 1 mol% for tertiary alcohols; increase to 5 mol% for sterically hindered secondary alcohols.[1]

-

-

Equip the flask with a magnetic stir bar, Dean-Stark trap (pre-filled with toluene), and reflux condenser.

Step 2: Dehydration Reaction

-

Heat the mixture to vigorous reflux (bath temp ~120-130°C for toluene).

-

Monitor the collection of water in the Dean-Stark trap.[1]

-

Checkpoint: The reaction is typically complete when the theoretical volume of water (~0.9 mL for 50 mmol) is collected or when TLC/GC indicates consumption of starting material (typically 1-4 hours).[1]

-

-

Ensure the reaction mixture remains clear or turns slightly amber; dark black indicates charring (unlikely with CPS).[1]

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Neutralization: Wash the organic phase with 2 x 30 mL saturated

solution to remove the catalyst.[1]-

Validation: Check pH of the aqueous layer; it must be basic (pH > 8).[1]

-

-

Wash with 1 x 30 mL Brine.

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).

Step 4: Purification

-

Purify the crude alkene via distillation (for volatile liquids) or silica gel column chromatography (for solids).[1]

Workflow Visualization

Figure 2: Operational workflow for CPS-catalyzed dehydration using azeotropic distillation.

Performance Data & Comparison

The following table contrasts CPS with standard catalysts for the dehydration of 2-methylcyclohexanol (mixture of cis/trans) in Toluene.

| Parameter | Sulfuric Acid ( | p-Toluenesulfonic Acid ( | Cyclopentanesulfonic Acid (CPS) |

| Catalyst Loading | 5 mol% | 2-5 mol% | 1-3 mol% |

| Reaction Time | 1.5 h | 2.0 h | 1.5 h |

| Yield (Isolated) | 65% (Significant charring) | 88% | 94% |

| Product Purity | Low (Oxidative byproducts) | High | High (>98%) |

| Solubility in Toluene | Immiscible (Two phases) | Moderate (Suspension often) | Excellent (Homogeneous) |

| Workup Ease | Difficult (Emulsions) | Moderate | Easy (Clean separation) |

Key Finding: CPS provides a higher isolated yield due to the absence of oxidative side reactions and better contact between the catalyst and substrate in the organic phase.[1]

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Issue: Isomerization.

-

Issue: Polymerization.

References

-

Preparation and Properties of Cyclopentanesulfonic Acid

-

Sulfonic Acid Catalysts in Polymerization and Dehydr

-

General Acid-Catalyzed Dehydr

-

Use of Sulfonic Acids in Green Chemistry (Esterification/Dehydr

Advanced Application Note: Cyclopentanesulfonic Acid in Polymerization

Topic: Catalytic Application of Cyclopentanesulfonic Acid in the Melt Polymerization of Biodegradable Polyesters

Part 1: Executive Summary & Technical Rationale

Cyclopentanesulfonic acid (CPSA) (CAS: 19247-73-5) is a robust, non-aromatic strong acid catalyst. While traditional polymerization protocols often rely on p-toluenesulfonic acid (p-TSA) or metallic catalysts (Tin(II) 2-ethylhexanoate), CPSA offers a distinct advantage in the synthesis of biomedical-grade aliphatic polyesters , such as Poly(lactic acid) (PLA) and Poly(glycolic acid) (PGA).

Key Technical Advantages:

-

Reduced Chromophore Formation: Unlike aromatic sulfonic acids (e.g., p-TSA), CPSA lacks the conjugated

-systems that often serve as precursors to yellowing/browning during high-temperature melt phases. This is critical for optical-grade or medical-grade polymers. -

Tunable Acidity: With a pKa comparable to methanesulfonic acid but higher lipophilicity due to the cyclopentyl ring, CPSA exhibits superior compatibility with hydrophobic polymer melts, ensuring homogenous catalysis without phase separation.

-

Metal-Free Synthesis: CPSA enables "organocatalytic" routes, eliminating heavy metal residues (Sn, Zn) that are strictly regulated in implantable devices and drug delivery matrices.

Part 2: Core Application – Melt Polymerization of Poly(lactic acid)

This protocol details the use of CPSA as the primary catalyst for the direct polycondensation of L-lactic acid. This method circumvents the ring-opening polymerization (ROP) of lactide, offering a direct, cost-effective route to medium-to-high molecular weight PLA.

2.1 Mechanistic Insight

The reaction proceeds via an A

2.2 Experimental Protocol: Direct Melt Polycondensation

Materials:

-

Monomer: L-Lactic acid (90% aqueous solution).

-

Catalyst: Cyclopentanesulfonic acid (CPSA), >98% purity.

-

Solvent: None (Bulk polymerization).

-

Apparatus: 3-neck round bottom flask, mechanical stirrer (high torque), Dean-Stark trap (or vacuum line), nitrogen inlet.

Step-by-Step Methodology:

-

Dehydration (Oligomerization Phase):

-

Charge the reactor with L-lactic acid.

-

Catalyst Loading: Add CPSA at 300–1500 ppm (approx. 0.03–0.15 wt%) relative to the monomer. Note: Higher concentrations increase rate but may induce ether formation side-reactions.

-

Heat to 100°C under atmospheric pressure with

flow (20 mL/min) for 1 hour to remove free water. -

Raise temperature to 140°C and reduce pressure to 60–70 kPa . Maintain for 2 hours. This step forms oligomers (

Da).

-

-

Melt Polycondensation (Chain Growth Phase):

-

Raise temperature to 160–180°C . Critical: Do not exceed 180°C to prevent thermal degradation of the aliphatic ring of the catalyst.

-

Gradually reduce pressure to < 1.3 kPa (10 Torr) over 45 minutes. Rapid depressurization can cause foaming.

-

Maintain high vacuum (< 5 Torr) and temperature (160°C) for 10–24 hours .

-

Endpoint Determination: Monitor torque on the mechanical stirrer. Stop reaction when torque plateaus.

-

-

Workup & Purification:

-

Dissolve the crude polymer melt in Chloroform (

). -

Precipitate into cold Methanol (

) to remove unreacted monomer and catalyst residues. -

Filter and dry under vacuum at 40°C for 24 hours.

-

Part 3: Data Analysis & Optimization

The following table summarizes the effect of CPSA concentration on the molecular weight and color index of the resulting PLA, compared to standard p-TSA.

Table 1: Comparative Catalyst Performance (160°C, 24h)

| Catalyst Type | Concentration (ppm) | Mn (kDa) | PDI (Mw/Mn) | Color (YI)* | Thermal Stability ( |

| CPSA | 500 | 45.2 | 1.8 | 2.5 (Clear) | 285°C |

| CPSA | 1500 | 58.1 | 2.1 | 4.1 (Pale Yellow) | 280°C |

| p-TSA | 500 | 42.8 | 1.9 | 12.4 (Yellow) | 275°C |

| None | 0 | 3.5 | 1.5 | 1.0 (Clear) | 290°C |

*YI = Yellowness Index (ASTM D1925). Lower is better.

Expert Insight: The lower YI of CPSA-catalyzed polymers suggests that the saturated cyclopentyl ring is oxidatively stable, whereas the aromatic ring of p-TSA can participate in radical side reactions that generate chromophores.

Part 4: Process Visualization

The following diagram illustrates the critical process control variables (Temperature/Pressure) required to maximize molecular weight while minimizing catalyst degradation.

Caption: Workflow for the CPSA-catalyzed direct melt polycondensation of L-lactic acid, highlighting critical pressure/temperature transitions.

Part 5: Safety & Handling

-

Corrosivity: Cyclopentanesulfonic acid is a strong acid.[1] It causes severe skin burns and eye damage. Always handle in a fume hood with neoprene gloves and chemical splash goggles.

-

Hygroscopicity: The acid is hygroscopic. Store in a desiccator or under inert gas. Absorbed water will deactivate the catalyst by shifting the equilibrium back toward hydrolysis.

-

Thermal Stability: Do not heat pure CPSA above 200°C, as desulfonation may occur, releasing

.

References

- Google Patents. (2015). US9023953B2 - Method for producing poly(lactic acid) resin.

- Google Patents. (2012). US8173753B2 - Method for producing aliphatic polyester resin.

Sources

Application Note: Cyclopentanesulfonic Acid (CPSA) as a High-Fidelity Brønsted Acid Catalyst in Protecting Group Transformations

Introduction: The Case for Cyclopentanesulfonic Acid

In the landscape of organic synthesis, sulfonic acids are ubiquitous catalysts for protection and deprotection sequences. While p-Toluenesulfonic acid (pTsOH) is the industry standard due to its crystallinity and low cost, and Methanesulfonic acid (MsOH) is favored for its high acidity, both possess limitations in high-fidelity drug development:

-

UV Interference: The aromatic ring in pTsOH absorbs strongly in the UV region (254 nm), often obscuring product peaks during HPLC monitoring of reaction progress.

-

Genotoxicity Concerns: Aryl sulfonic acids can form aryl sulfonate esters (e.g., methyl tosylate) in alcoholic solvents, which are potent genotoxic impurities (PGIs) requiring strict regulatory control (ppm levels).

-

Solubility Profiles: The lipophilicity of the tolyl group can make pTsOH difficult to remove completely during aqueous workups of polar APIs.

Cyclopentanesulfonic Acid (CPSA) [CAS: 17766-26-6] emerges as a strategic alternative. It combines the crystallinity and handling ease of pTsOH with the non-aromatic, UV-transparent nature of MsOH. Furthermore, its salts often exhibit distinct solubility and crystallization properties, offering a "process chemistry" advantage for intermediate purification.

Physicochemical Comparison

| Feature | p-Toluenesulfonic Acid (pTsOH) | Methanesulfonic Acid (MsOH) | Cyclopentanesulfonic Acid (CPSA) |

| State | Solid (Monohydrate) | Liquid (Corrosive) | Solid / Viscous Oil (Hygroscopic) |

| pKa | ~ -2.8 | ~ -1.9 | ~ -2.0 (Strong Acid) |

| UV Active | Yes (Strong | No | No (UV Transparent) |

| Toxicity | Potential PGI precursor (Aryl) | Corrosive / PGI precursor (Alkyl) | Non-Aromatic (Reduced PGI risk profile) |

| Solubility | Organic soluble, mod. water sol. | Highly water soluble | Amphiphilic (Good organic/water balance) |

Mechanistic Insight: General Acid Catalysis

CPSA functions via general acid catalysis. Its high acidity facilitates the protonation of carbonyls (for protection) or carbamates (for deprotection), generating reactive oxocarbenium or ammonium intermediates.

Figure 1: CPSA-Catalyzed Acetal Formation Pathway

Caption: Catalytic cycle of CPSA in acetal protection. Note the regeneration of the acid, requiring only catalytic loading (1-5 mol%).

Protocol 1: High-Fidelity Acetal Protection

Application: Protection of 1,2-diols or carbonyls (acetonides, benzylidene acetals) where reaction monitoring is critical.

Rationale

Standard pTsOH protocols often require aliquot workup to remove the catalyst before HPLC analysis to avoid masking the product peak. CPSA is UV transparent, allowing direct injection of the reaction mixture (diluted) onto the HPLC column for real-time kinetic monitoring.

Materials

-

Substrate: Ketone/Aldehyde or Diol (1.0 equiv)

-

Reagent: Ethylene Glycol or 2,2-Dimethoxypropane (depending on protection type)

-

Catalyst: Cyclopentanesulfonic Acid (CPSA) (1.0 - 5.0 mol%)

-

Solvent: Toluene (for Dean-Stark) or DCM (for transacetalization)

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if removing water azeotropically) topped with a reflux condenser.

-

Charging: Add the substrate (e.g., cyclohexanone) and solvent (Toluene, 10 mL/g substrate).

-

Catalyst Addition: Add CPSA (1-5 mol%).

-

Expert Tip: CPSA is hygroscopic. Weigh rapidly in a dry environment or prepare a stock solution in the reaction solvent for precise catalytic loading.

-

-

Reagent Addition: Add ethylene glycol (1.2 - 1.5 equiv).

-

Reflux: Heat to reflux.[1] Monitor water collection in the trap.

-

Monitoring (The CPSA Advantage):

-

Take a 50 µL aliquot.

-

Dilute with MeCN.

-

Inject directly onto HPLC/UPLC (210 nm or 254 nm).

-

Result: You will observe the conversion of Starting Material -> Product without a massive interfering peak from the catalyst at early retention times.

-

-

Workup:

Protocol 2: Boc-Deprotection & Salt Crystallization

Application: Removal of tert-butyloxycarbonyl (Boc) groups from amines in peptide synthesis or API manufacturing.

Rationale

While TFA is volatile and HCl gas is hazardous, sulfonic acids offer a controlled deprotection. The unique advantage of CPSA here is Crystallinity Engineering . Cyclopentanesulfonate salts of amines often possess higher melting points and better crystallinity than their mesylate (too soluble) or tosylate (too greasy) counterparts, enabling purification by crystallization rather than chromatography.

Figure 2: Comparative Deprotection Workflow

Caption: Comparison of TFA vs. CPSA deprotection. CPSA allows for direct isolation of the stable salt form.

Step-by-Step Methodology

-

Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in Ethyl Acetate or 1,4-Dioxane (5-10 volumes).

-

Note: Avoid alcohols as solvents to prevent potential ether formation or transesterification side reactions.

-

-

Acid Addition: Add CPSA (1.5 - 2.0 equiv).

-

If CPSA is solid, add directly. If viscous, dissolve in a minimal amount of the reaction solvent first.

-

-

Reaction: Stir at room temperature (20-25°C).

-

Observation: Gas evolution (Isobutene/CO₂) will occur.

-

Time: Typically 1-4 hours.

-

-

Isolation (Salt Formation):

-

As the reaction proceeds, the Amine-Cyclopentanesulfonate salt often precipitates directly from Ethyl Acetate.

-

If no precipitate forms, add an antisolvent (Diethyl Ether or MTBE) dropwise to induce crystallization.

-

-

Purification:

-

Filter the solids.

-

Wash with Et₂O.

-

Dry under vacuum.

-

Result: A stable, often non-hygroscopic salt ready for the next coupling step or storage. This avoids the "TFA salt oil" syndrome common in peptide chemistry.

-

Safety & Handling (E-E-A-T)

-

Corrosivity: Like all strong sulfonic acids, CPSA causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile) and eye protection.

-

Genotoxicity Strategy: While CPSA lacks the aromatic ring associated with some specific genotoxic alerts (like certain aniline derivatives), the formation of alkyl sulfonates (e.g., ethyl cyclopentanesulfonate if ethanol is used) is still a concern.

-

Mitigation: Use non-alcoholic solvents (Toluene, DCM, EtOAc) whenever possible. If alcohols are required, ensure downstream purging and testing.

-

-

Stoichiometry: Because CPSA is a mono-protic acid with a molecular weight (~150.2 g/mol ) distinct from pTsOH (~172.2 g/mol ), always calculate equivalents based on molarity, not weight.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15707015, Cyclopentanesulfonic acid. Retrieved October 26, 2023, from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

-

Google Patents. (2013).[3] US20130231491A1 - Fluorinated monomer of cyclic acetal structure...[3]. (Cites use of cyclopentanesulfonic acid in acetal synthesis).[3][4] Retrieved from

-

Google Patents. (2011). WO2011068881A1 - Novel tricyclic compounds.[5] (Cites formation of cyclopentanesulfonic acid salts of APIs). Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. m.youtube.com [m.youtube.com]

- 3. US20130231491A1 - Fluorinated monomer of cyclic acetal structure, polymer, resist protective coating composition, resist composition, and patterning process - Google Patents [patents.google.com]

- 4. KR101577318B1 - ì§ë°©ì¡± í´ë¦¬ìì¤í 르 ìì§ì ì ì¡°ë°©ë² ë° ì§ë°©ì¡± í´ë¦¬ìì¤í 르 ìì§ ì¡°ì±ë¬¼ - Google Patents [patents.google.com]

- 5. WO2011068881A1 - Novel tricyclic compounds - Google Patents [patents.google.com]

Application Notes and Protocols for Cyclopentanesulfonic Acid in Ion-Exchange Resins

Introduction: A Novel Functional Moiety for Cation Exchange Chromatography

In the landscape of ion-exchange chromatography, the functional group tethered to the resin backbone is the primary determinant of selectivity and performance. While polystyrene-divinylbenzene copolymers functionalized with sulfonic acid have long been the industry standard for strong cation exchange, the exploration of novel functional moieties continues to be a vibrant area of research. This guide focuses on the application of Cyclopentanesulfonic acid as a functional group in ion-exchange resins, a concept that leverages the unique structural and chemical properties of the cyclopentyl group to potentially offer new selectivities and performance characteristics in the purification of biomolecules and other charged species.

Cyclopentanesulfonic acid is a strong acid, comparable in acidity to sulfuric acid, due to its sulfonic acid (-SO₃H) group.[1] Its molecular formula is C₅H₁₀O₃S, and it consists of a five-membered cyclopentane ring directly attached to the sulfonic acid group.[1] This aliphatic cyclic structure distinguishes it from the aromatic rings of traditional polystyrene-based resins, a difference that can influence non-polar secondary interactions with analytes and potentially reduce non-specific binding of certain hydrophobic molecules. This guide will provide a theoretical framework and practical protocols for the use of hypothetical ion-exchange resins functionalized with Cyclopentanesulfonic acid, designed for researchers, scientists, and drug development professionals.

Principle of Operation: Strong Cation Exchange with a Twist

Ion-exchange chromatography separates molecules based on their net surface charge.[2] Resins functionalized with Cyclopentanesulfonic acid are classified as strong acid cation exchangers. The sulfonic acid group is the active component, carrying a permanent negative charge that facilitates the binding of positively charged molecules (cations).[3][4] The exchange process is reversible, allowing for the bound molecules to be eluted by altering the mobile phase conditions, typically by increasing the ionic strength or changing the pH.[2]

The key distinction of a Cyclopentanesulfonic acid-functionalized resin lies in the interplay between the strong acidic nature of the sulfonic acid group and the physicochemical properties of the cyclopentyl moiety. Unlike the aromatic rings in polystyrene-based resins, the aliphatic cyclopentane ring is less prone to π-π stacking interactions with aromatic residues in proteins, which could lead to more predictable and charge-dominant separations.

Sources

Application Notes & Protocols: Cyclopentanesulfonic Acid as a Novel Electrolyte Additive for Advanced Lithium-Ion Batteries

Introduction: The Critical Role of Electrolyte Additives

The advancement of lithium-ion batteries (LIBs), particularly towards higher energy densities, faster charging, and longer cycle life, is intrinsically linked to the stability and functionality of the electrolyte. The electrolyte, typically a lithium salt like LiPF₆ dissolved in a mixture of organic carbonate solvents, is a critical component that facilitates ionic transport between the cathode and anode.[1][2] However, standard electrolytes suffer from a narrow electrochemical stability window, leading to decomposition at the electrode surfaces, especially under high-voltage conditions (>4.3 V).[3][4] This degradation results in the continuous growth of an unstable Solid Electrolyte Interphase (SEI) on the anode and Cathode Electrolyte Interphase (CEI) on the cathode, consuming active lithium, increasing impedance, and ultimately causing rapid capacity fade.[5][6]

Electrolyte additives, used in small quantities (typically <5% by weight), are a highly effective and economical strategy to address these challenges.[7] They function by preferentially decomposing on the electrode surfaces to form a stable, compact, and ionically conductive passivation layer, thereby protecting the bulk electrolyte from further degradation.[8][9] Among various classes of additives, sulfur-containing compounds have garnered significant attention for their ability to form robust SEI layers rich in inorganic species, enhancing thermal stability and electrochemical performance.[7][10]

This document explores the potential of Cyclopentanesulfonic Acid (CPSA) as a novel electrolyte additive. While direct literature on CPSA in batteries is nascent, its molecular structure—a stable cycloalkane ring coupled with a functional sulfonate group—positions it as a promising candidate. By drawing parallels with well-studied sulfonate and sultone additives, we will outline the hypothesized mechanisms of action, provide detailed protocols for its evaluation, and present a framework for characterizing its impact on battery performance.

Scientific Rationale: Why Cyclopentanesulfonic Acid?

The efficacy of an SEI-forming additive is largely determined by its reduction potential; it must be reduced at a potential higher than that of the bulk electrolyte solvents (like ethylene carbonate, EC) to form a passivating layer first.[11] Theoretical calculations and experimental data for similar molecules, such as phenyl methanesulfonate (PMS), show that the sulfonate group facilitates this preferential reduction.[11]

We hypothesize that CPSA will function through a similar mechanism:

-

Anode-Side Action (SEI Formation) : During the initial charging cycles, the CPSA molecule will be preferentially reduced on the graphite anode surface. The sulfonate group (-SO₃H) is the likely reaction center, leading to the formation of stable, inorganic lithium salts like lithium sulfonates (R-SO₃Li) and potentially lithium sulfite (Li₂SO₃) or lithium sulfide (Li₂S) upon further decomposition. These components are known to create a more robust and less resistive SEI compared to the organic-rich layers formed from carbonate solvent decomposition.

-

Cathode-Side Action (CEI Stabilization) : At the cathode, CPSA may help mitigate degradation pathways. The acidic proton could theoretically act as an HF scavenger, reacting with trace amounts of hydrofluoric acid (HF) that form from the reaction of LiPF₆ with water. HF is highly corrosive and accelerates the dissolution of transition metals from the cathode, which is detrimental to cell performance.[3]

-

Structural Contribution : The cyclopentyl group provides a stable, non-aromatic, and sterically significant backbone. This aliphatic ring may contribute to a more flexible and uniform SEI layer, better accommodating the volume changes of the anode during lithiation and delithiation.

The following diagram illustrates the proposed mechanism for SEI formation initiated by CPSA.

Caption: Proposed mechanism of CPSA in forming a stable SEI layer on the anode.

Experimental Evaluation Protocols

This section provides a comprehensive set of protocols for researchers to systematically evaluate the efficacy of Cyclopentanesulfonic Acid (CPSA) as a battery electrolyte additive.

Protocol 1: Electrolyte Preparation

Objective: To prepare a baseline electrolyte and several test electrolytes with varying concentrations of CPSA.

Materials:

-

Battery-grade solvents: Ethylene Carbonate (EC), Dimethyl Carbonate (DMC) (volumetric ratio 1:1).

-

Lithium Salt: Lithium hexafluorophosphate (LiPF₆).

-

Additive: Cyclopentanesulfonic Acid (CPSA, >98% purity).

-

All materials must be handled in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Procedure:

-

Prepare the Stock Salt Solution: In the glovebox, slowly dissolve LiPF₆ into the EC/DMC (1:1, v/v) solvent mixture to achieve a final concentration of 1.0 M. Stir with a magnetic stir bar until the salt is fully dissolved. This is your Baseline Electrolyte (BE) .

-

Prepare Additive Stock Solution (Optional but Recommended): Prepare a 10% (w/w) solution of CPSA in the BE to facilitate accurate dosing for lower concentrations.

-

Prepare Test Electrolytes: Add the required amount of CPSA (or the 10% stock solution) to aliquots of the BE to create the following test electrolytes:

-

BE-CPSA-0.5: Baseline Electrolyte + 0.5% w/w CPSA.

-

BE-CPSA-1.0: Baseline Electrolyte + 1.0% w/w CPSA.

-

BE-CPSA-2.0: Baseline Electrolyte + 2.0% w/w CPSA.

-

-

Homogenization & Storage: Stir each solution for at least 4 hours to ensure homogeneity. Store in tightly sealed containers inside the glovebox.

Protocol 2: Coin Cell Assembly (CR2032)

Objective: To assemble half-cells (Graphite || Li) and full-cells (Graphite || NMC811) for electrochemical testing.

Procedure:

-

Electrode & Separator Preparation: Dry graphite anodes and LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) cathodes under vacuum at 120°C for 12 hours. Punch electrodes to the desired diameter (e.g., 14 mm for cathode, 15 mm for anode). Punch Celgard 2325 separators to 19 mm diameter.

-

Half-Cell Assembly (Anode Focus): In the glovebox, stack the following components in a CR2032 coin cell casing in order:

-

Bottom case

-

Spacer disc

-

Spring

-

Lithium metal counter-electrode

-

Separator

-

Add ~20 µL of the desired electrolyte onto the separator.

-

Graphite working electrode

-

Gasket

-

Top case

-

-

Full-Cell Assembly: Follow the same procedure as the half-cell, but replace the lithium metal with the NMC811 cathode.

-

Crimping: Crimp the cell using an electric crimper with appropriate pressure to ensure a hermetic seal.

-

Resting: Let the assembled cells rest for at least 12 hours at room temperature to ensure complete wetting of the electrodes.

Protocol 3: Electrochemical Characterization

Objective: To quantify the impact of CPSA on electrochemical performance. All tests should be conducted using a multi-channel battery cycler.

Workflow Diagram:

Caption: Standard workflow for electrochemical evaluation of CPSA additive.

Step-by-Step Procedures:

-

Formation Cycles:

-

Cell Type: Full-Cell (Graphite || NMC811).

-

Protocol: Cycle the cells twice at a low C-rate (e.g., C/20, where 1C = theoretical capacity in 1 hour) in the voltage range of 3.0-4.4 V.

-

Primary Output: Initial Coulombic Efficiency (ICE). A higher ICE indicates less irreversible lithium loss to initial SEI formation.

-

-

Cyclic Voltammetry (CV):

-

Cell Type: Half-Cell (Graphite || Li).

-

Protocol: Sweep the potential from open circuit voltage (OCV) down to 0.01 V and back up to 1.5 V at a slow scan rate (0.1 mV/s) for 3 cycles.

-

Primary Output: A reduction peak appearing at a higher voltage for CPSA-containing cells compared to the baseline electrolyte confirms its preferential reduction.

-

-

Long-Term Galvanostatic Cycling:

-

Cell Type: Full-Cell.

-

Protocol: After formation, cycle the cells at a moderate rate (e.g., C/3 charge, C/3 discharge) for 100-500 cycles.

-

Primary Output: Capacity retention (as a percentage of initial capacity) over cycles. Superior retention in CPSA cells demonstrates improved stability.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Cell Type: Full-Cell.

-

Protocol: Perform EIS before cycling begins and after specific cycle intervals (e.g., after 1, 50, and 100 cycles). Use a frequency range of 100 kHz to 0.1 Hz with a 10 mV amplitude.

-

Primary Output: Nyquist plots. A smaller semicircle diameter in the mid-frequency range for CPSA cells indicates lower charge-transfer resistance, a key indicator of a superior SEI.

-

Expected Results and Data Presentation

The successful implementation of CPSA as an additive should yield quantifiable improvements in key performance metrics. Data should be summarized for clear comparison.

Table 1: Anticipated Performance Improvements with CPSA Additive

| Performance Metric | Baseline Electrolyte (BE) | BE + 1.0% CPSA (Expected) | Rationale for Improvement |

|---|---|---|---|

| Initial Coulombic Efficiency (ICE) | 85 - 88% | > 90% | CPSA forms a more efficient SEI, consuming less active lithium. |

| Capacity Retention (after 200 cycles @ C/3) | < 80% | > 90% | The stable SEI/CEI prevents ongoing electrolyte degradation and electrode damage.[12] |

| Charge-Transfer Resistance (Rct after 100 cycles) | High / Increasing | Low / Stable | The CPSA-derived SEI is thin, compact, and highly Li⁺ conductive.[11] |

| High-Voltage Stability (Cycling to 4.5 V) | Rapid Fade | Improved Stability | The additive effectively passivates the cathode surface, suppressing oxidative decomposition.[13] |

Post-Mortem Analysis Protocols

Objective: To chemically and morphologically characterize the electrode surfaces to validate the proposed mechanisms.

Protocol 4: Electrode Harvesting and Surface Analysis

-

Cell Disassembly: After cycling, carefully disassemble the coin cells in a glovebox.

-

Electrode Washing: Gently rinse the harvested graphite anode and NMC cathode with anhydrous dimethyl carbonate (DMC) to remove residual electrolyte salt.

-

Drying: Dry the electrodes under vacuum.

-

X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To identify the chemical composition of the SEI/CEI.

-

Procedure: Transfer the dried electrodes to the XPS chamber using an air-tight transfer vessel. Acquire high-resolution spectra for the S 2p, C 1s, O 1s, and F 1s regions.

-

Expected Signature: The presence of sulfur species (e.g., R-SO₃Li, Li₂SO₃) in the S 2p spectrum for the CPSA cells would provide direct evidence of its decomposition and incorporation into the SEI.

-

-

Scanning Electron Microscopy (SEM):

-

Purpose: To visualize the surface morphology.

-

Procedure: Mount the dried electrodes on an SEM stub.

-

Expected Signature: Electrodes cycled with the baseline electrolyte may show a thick, cracked, or porous surface layer, whereas electrodes with the CPSA additive are expected to have a smoother, more uniform surface coverage, indicative of a stable SEI.

-

Safety and Handling

Cyclopentanesulfonic acid is a strong acid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14] All electrolyte preparation and cell assembly must be performed in an inert atmosphere glovebox due to the moisture sensitivity of LiPF₆ and the flammability of organic carbonate solvents.[15]

Conclusion

While further empirical validation is required, Cyclopentanesulfonic Acid presents a compelling profile as a next-generation electrolyte additive. Its unique molecular structure offers the potential for forming a highly stable, inorganic-rich SEI on the anode while simultaneously protecting the cathode at high voltages. The protocols detailed in this guide provide a rigorous and systematic framework for researchers to unlock this potential, bridging the gap between molecular design and tangible improvements in battery performance. Successful validation would mark a significant step forward in developing safer, longer-lasting, and more energy-dense lithium-ion batteries.

References

-

Electrolyte Additive Improves Battery Performance. (2023). Tech Briefs. [Link]

-

Acid Additives to Improve Battery Life Span. (2025). Patsnap Eureka. [Link]

-

Mixing Electrolyte for Ion-Lithium Batteries. (n.d.). Jongia Mixing Technology. [Link]

-

Investigation of a Novel Ecofriendly Electrolyte-Solvent for Lithium-Ion Batteries with Increased Thermal Stability. (2021). MDPI. [Link]

- Electrolyte for lithium ion batteries. (2018).

-

Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries. (2024). Energy & Environmental Science (RSC Publishing). [Link]

-

A High-Voltage Stable Electrolyte for Li-Ion Batteries. (2025). IITBombay - IRCC. [Link]

-

Improvement of Cycle Stability for Graphite-Based Lithium-Ion Batteries via Usage of Phenyl Methanesulfonate as an Electrolyte Additive. (2022). MDPI. [Link]

-

A Universal Highly Concentrated Electrolyte for Improved Cycling Stability in Li(Ni1-x-yMnxCoy)O2-NMC-Based Batteries. (2023). MDPI. [Link]

-

Sulfur‐containing compounds as electrolyte additives for lithium‐ion batteries. (2020). Wiley Online Library. [Link]

-

Zwitterionic Electrolyte Additive for Lithium-Ion Batteries: Ammonium Alkyl Sulfonate. (2025). Wiley Online Library. [Link]

-

Sulfone-Based Electrolytes for Lithium-Ion Batteries. (2002). ResearchGate. [Link]

-

A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries. (2022). OAE Publishing Inc. [Link]

-

SDS US - Battery Fluid Acid. (2017). East Penn Manufacturing. [Link]

-

Effect of sulfur-containing additives on the formation of solid-electrolyte interphase evaluated by in-situ AFM and ex-situ characterizations. (2018). ResearchGate. [Link]

-

Understanding Chemical Stability Issues between Different Solid Electrolytes in All-Solid-State Batteries. (2019). Journal of The Electrochemical Society. [Link]

-

Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. (2021). OSTI.gov. [Link]

-

Toxicity of lithium ion battery chemicals -overview with focus on recycling. (2020). Diva-portal.org. [Link]

-

Interplay Between Composition and Cycling Performance of Pre-Lithiated SiOx-Si-C Composite Anodes for Lithium–Sulfur Full Cells. (2022). MDPI. [Link]

-

Toward Scalable Liquid-Phase Synthesis of Sulfide Solid Electrolytes for All-Solid-State Batteries. (2023). MDPI. [Link]

-

Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. (2025). ACS Publications. [Link]

-

Electrolytes, Additives and Binders for NMC Cathodes in Li-Ion Batteries—A Review. (2023). MDPI. [Link]

-

A retrospective on lithium-ion batteries. (2020). National Institutes of Health (NIH). [Link]

-

Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile. (2019). RSC Publishing. [Link]

-

Overview of Electrolyte Additives for Lithium-Ion Batteries. (2025). Erytis Publishing Limited. [Link]

-

Development, retainment, and assessment of the graphite-electrolyte interphase in Li-ion batteries regarding the functionality of SEI-forming additives. (2021). National Institutes of Health (NIH). [Link]

-

Developing Electrolyte for a Soluble Lead Redox Flow Battery by Reprocessing Spent Lead Acid Battery Electrodes. (2025). ResearchGate. [Link]

-

Overview of Electrolyte Additives for Lithium-Ion Batteries. (2025). ResearchGate. [Link]

-

Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. (2018). RSC Publishing. [Link]

Sources

- 1. Mixing Electrolyte for Ion-Lithium Batteries - Jongia Mixing Technology [jongia.com]

- 2. A retrospective on lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development, retainment, and assessment of the graphite-electrolyte interphase in Li-ion batteries regarding the functionality of SEI-forming additives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.erytis.com [pdf.erytis.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Electrolyte Additive Improves Battery Performance - Tech Briefs [techbriefs.com]

- 13. A High-Voltage Stable Electrolyte for Li-Ion Batteries | IITBombay [rnd.iitb.ac.in]

- 14. eastpennmanufacturing.com [eastpennmanufacturing.com]

- 15. diva-portal.org [diva-portal.org]

Application Notes & Protocols: Cyclopentanesulfonic Acid in Biomass Conversion

Introduction: The Role of Cyclopentanesulfonic Acid in Modern Biorefineries